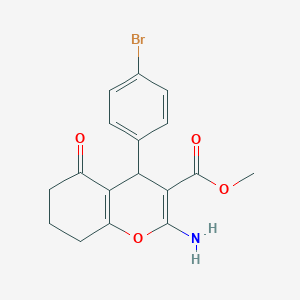![molecular formula C23H23Cl2N3 B11675822 N-[(E)-1-(3,4-dichlorophenyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B11675822.png)
N-[(E)-1-(3,4-dichlorophenyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-1-(3,4-dichlorophenyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine is a synthetic organic compound with the molecular formula C23H23Cl2N3. It is known for its unique structure, which includes a piperazine ring substituted with a naphthylmethyl group and a dichlorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(3,4-dichlorophenyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine typically involves the condensation of 1-(3,4-dichlorophenyl)ethanone with 4-(1-naphthylmethyl)piperazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-[(E)-1-(3,4-dichlorophenyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-[(E)-1-(3,4-dichlorophenyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(E)-1-(3,4-dichlorophenyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and regulation.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-(2,4-dichlorophenyl)ethylidene)-4-(1-naphthylmethyl)-1-piperazinamine
- N-(1-(3,4-dichlorophenyl)ethylidene)-4-(4-methylbenzyl)-1-piperazinamine
- N-(1-(4-chlorophenyl)ethylidene)-4-(1-naphthylmethyl)-1-piperazinamine
Uniqueness
N-[(E)-1-(3,4-dichlorophenyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the naphthylmethyl and dichlorophenyl groups contributes to its potential activity and makes it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C23H23Cl2N3 |
|---|---|
Peso molecular |
412.4 g/mol |
Nombre IUPAC |
(E)-1-(3,4-dichlorophenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanimine |
InChI |
InChI=1S/C23H23Cl2N3/c1-17(19-9-10-22(24)23(25)15-19)26-28-13-11-27(12-14-28)16-20-7-4-6-18-5-2-3-8-21(18)20/h2-10,15H,11-14,16H2,1H3/b26-17+ |
Clave InChI |
HFUOOQMYYVNYNB-YZSQISJMSA-N |
SMILES isomérico |
C/C(=N\N1CCN(CC1)CC2=CC=CC3=CC=CC=C32)/C4=CC(=C(C=C4)Cl)Cl |
SMILES canónico |
CC(=NN1CCN(CC1)CC2=CC=CC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11675747.png)
![3-chloro-N-(3,4-dichlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11675759.png)
![N'-[(3Z)-5-bromo-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B11675762.png)
![2-[(2E)-2-(naphthalen-2-ylmethylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11675768.png)
![(5Z)-5-{5-bromo-2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11675774.png)
![Methyl 4-({[3-(4-chlorobenzyl)-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11675781.png)
![3,3-dimethyl-11-[5-(3-nitrophenyl)furan-2-yl]-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11675782.png)
![(5E)-1-(4-methoxyphenyl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11675789.png)
![2,5-Bis(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11675794.png)
![(2Z)-N-(2-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11675797.png)
![N'-{(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11675801.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11675807.png)
![2-{(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11675829.png)
